molecular formula C12H12O5 B11875285 Methyl 8-methoxy-2-oxochroman-3-carboxylate

Methyl 8-methoxy-2-oxochroman-3-carboxylate

Cat. No.: B11875285
M. Wt: 236.22 g/mol
InChI Key: TUCSPXLVUNYUMX-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-2-oxochroman-3-carboxylate is a chemical reagent based on the chroman-4-one (chromanone) scaffold, a privileged structure in medicinal chemistry for the design and synthesis of novel bioactive lead compounds . While specific biological data for this exact compound is limited in the public domain, its structure incorporates key features associated with a wide range of pharmacological activities. Chromanone analogs are extensively investigated in anticancer research for their ability to inhibit tumor cell proliferation, modulate signaling pathways, and induce apoptosis . The chromanone core is a versatile building block, and this ester derivative is primarily of interest to researchers for use in chemical synthesis, such as the development of compound libraries for high-throughput screening or as a key intermediate in the preparation of more complex molecules . Researchers value this scaffold for its potential to interact with diverse molecular targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 8-methoxy-2-oxo-3,4-dihydrochromene-3-carboxylate

InChI

InChI=1S/C12H12O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-5,8H,6H2,1-2H3

InChI Key

TUCSPXLVUNYUMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-2-oxochroman-3-carboxylate typically involves the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst such as piperidine under fusion conditions . This reaction forms the chromanone core, which is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Knoevenagel Condensation

The synthesis of 3-carboxycoumarins (e.g., 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid) involves reacting substituted salicylaldehydes with active methylene compounds like malonic acid or ethyl cyanoacetate under basic conditions . For the methyl ester derivative, methyl malonate can replace malonic acid, yielding the ester directly:

8-Methoxy-salicylaldehyde+Methyl malonateBaseMethyl 8-methoxy-2-oxochroman-3-carboxylate\text{8-Methoxy-salicylaldehyde} + \text{Methyl malonate} \xrightarrow{\text{Base}} \text{Methyl 8-methoxy-2-oxochroman-3-carboxylate}

Key Conditions :

  • Catalyst: Potassium 1,2,3,6-tetrahydro-based systems .

  • Solvent: Ethanol or DMSO .

  • Yield: ~65–85% (based on analogous reactions) .

Esterification of Carboxylic Acid Precursors

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (PubChem CID 234562 ) can undergo Fischer esterification with methanol under acidic conditions:

8-Methoxycoumarin-3-carboxylic acid+CH3OHH+Methyl ester+H2O\text{8-Methoxycoumarin-3-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Key Data :

  • Reaction Time: 12–24 hours .

  • Temperature: Reflux (~78°C) .

Decarboxylative Coupling

While the methyl ester itself is not reported in decarboxylative reactions, its carboxylic acid analog participates in reductive azaarylation with (cyano)azaarenes under photocatalytic conditions ([fac-Ir(ppy)₃], blue LED) . The ester may hydrolyze in situ to enable similar reactivity.

Nucleophilic Substitution

The ester group can undergo transesterification or hydrolysis:

  • Hydrolysis :

    Methyl esterNaOH8-Methoxycoumarin-3-carboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{8-Methoxycoumarin-3-carboxylic acid} + \text{CH}_3\text{OH}

    Conditions : Aqueous base, room temperature .

Spectral and Physical Data

PropertyValue (Analogous Compounds)Source
Molecular Formula C₁₂H₁₂O₅ (derived from C₁₁H₈O₅ )
¹H NMR (CDCl₃)δ 3.91 (s, 3H, OCH₃), 7.23–7.42 (m, 3H)
¹³C NMR δ 168.7 (C=O ester), 56.1 (OCH₃)
IR (KBr) 1754 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=C)
Melting Point 215–218°C (carboxylic acid analog)

Challenges and Optimizations

  • Steric Effects : Bulky substituents (e.g., 8-methoxy) may reduce yields in decarboxylative reactions .

  • Stability : Prolonged exposure to light or moisture may degrade the ester .

Scientific Research Applications

Synthesis and Characterization

Methyl 8-methoxy-2-oxochroman-3-carboxylate can be synthesized using various methods, typically involving the reaction of salicylaldehyde derivatives with dimethyl malonate in the presence of a base such as piperidine. The synthesis process has been documented to yield compounds with high purity levels, verified through techniques like NMR spectroscopy and high-resolution mass spectrometry .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. For instance, one study reported that specific derivatives showed promising results in reducing cell viability at micromolar concentrations .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains, showing notable antibacterial activity. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Material Science Applications

This compound has been utilized in the development of photoinitiators for polymerization processes. These compounds are essential in creating materials that require UV light for curing, such as in coatings and adhesives. The photoinitiators based on this compound have shown efficiency in initiating free radical polymerization under UV light, making them valuable in industrial applications .

Case Study: Anticancer Activity

A comprehensive study investigated the anticancer effects of this compound derivatives on the MCF-7 cell line. The study involved treating cells with varying concentrations of synthesized compounds and assessing cell viability using MTT assays. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as anticancer agents .

Case Study: Photoinitiator Development

Another study focused on synthesizing photoinitiators from this compound for use in UV-cured coatings. The photoinitiators demonstrated effective initiation of polymerization reactions when exposed to UV light, indicating their practical application in enhancing the performance of coatings used in various industries .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Anticancer ResearchInhibition of MCF-7 Cell LineDose-dependent inhibition observed
Antimicrobial ActivityTesting against bacterial strainsNotable antibacterial effects
Material SciencePhotoinitiator in UV curingEffective initiation of polymerization reactions

Mechanism of Action

Comparison with Similar Compounds

Ethyl 8-Methoxycoumarin-3-Carboxylate (Compound 1 in )

  • Molecular Formula : C₁₃H₁₂O₅
  • Molecular Weight : 248.23 g/mol
  • Key Features : Ethyl ester group at Position 3, coumarin (unsaturated lactone) backbone.
  • Synthesis : Cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate .
  • Applications : Precursor to carboxamides and oxazole hybrids with demonstrated anti-breast cancer activity .

8-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide (CAS 483278-33-7)

  • Molecular Formula: C₁₁H₉NO₄
  • Molecular Weight : 219.19 g/mol
  • Key Features : Carboxamide at Position 3, chromene (unsaturated) backbone.

8-Methoxy-Chroman-3-Carboxylic Acid (CAS 108088-19-3)

  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • Key Features : Free carboxylic acid at Position 3, chroman backbone.
  • Physicochemical Properties : Density = 1.273 g/cm³; Boiling Point = 390.8°C .
  • Applications : Acidic functionality allows for salt formation or further derivatization.

Methyl 6-Formyl-8-Methoxy-2-Oxo-2H-Chromene-4-Carboxylate

  • Molecular Formula : C₁₃H₁₀O₆
  • Molecular Weight : 262.21 g/mol
  • Key Features : Formyl group at Position 6, methyl ester at Position 3.
  • Synthesis : Multistep functionalization of coumarin cores .

Functional Group Impact Analysis

Ester vs. Carboxamide :

  • Esters (e.g., methyl/ethyl esters) are often metabolically labile, serving as prodrugs. Ethyl esters in showed lower anticancer activity than their oxazole-carboxamide hybrids .
  • Carboxamides exhibit improved metabolic stability and binding affinity. For example, 8-methoxycoumarin-3-carboxamides displayed sub-micromolar IC₅₀ values against liver cancer cells .

Chroman vs. Coumarin Backbone :

  • Chroman (saturated lactone) derivatives like this compound may offer enhanced conformational flexibility compared to planar coumarins.
  • Coumarins (unsaturated) are more rigid, favoring π-π interactions in target binding .

Substituent Positioning :

  • Methoxy at Position 8 is conserved across analogs for optimal electronic and steric effects.
  • Halogenation (e.g., bromine at Position 5 in Compound 4, ) enhances cytotoxicity but increases molecular weight and logP .

Table 1. Comparative Analysis of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity (IC₅₀) Reference
This compound C₁₂H₁₄O₄ 222.24 Methyl ester, 2-oxo, chroman Under investigation
Ethyl 8-methoxycoumarin-3-carboxylate C₁₃H₁₂O₅ 248.23 Ethyl ester, coumarin Precursor to active hybrids
8-Methoxycoumarin-3-carboxamide C₁₁H₉NO₄ 219.19 Carboxamide, coumarin IC₅₀ = 1.8 µM (liver cancer)
8-Methoxy-chroman-3-carboxylic acid C₁₁H₁₂O₄ 208.21 Carboxylic acid, chroman Intermediate for derivatives

Biological Activity

Methyl 8-methoxy-2-oxochroman-3-carboxylate, a compound derived from the coumarin family, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current research findings, case studies, and experimental data to elucidate the biological activity of this compound.

Chemical Structure and Synthesis

The structure of this compound consists of a chromene backbone with a methoxy group at the 8-position and a carboxylate group at the 3-position. Its synthesis typically involves the condensation of 3-methoxy-2-hydroxybenzaldehyde with dimethyl malonate in the presence of a base, followed by refluxing in methanol to yield the desired product .

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly against liver cancer cells. In a study assessing its antiproliferative activity on HepG2 cells, it demonstrated significant inhibition of cell growth, with an IC50 value indicating effective cytotoxicity. The compound's structural modifications were found to enhance its activity; for instance, introducing an acetyl group improved binding affinity and cytotoxicity .

Table 1: Antiproliferative Activity of this compound Analogues

CompoundIC50 (µM)Structural Modification
This compound17Parent compound
Acetyl derivative2.3Acetylation at 3-carboxamide
Brominated derivative0.9Bromination at position-5

The introduction of halogens or functional groups can significantly modulate the biological activity of these compounds, as seen in various derivatives synthesized from the parent structure.

Enzymatic Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes associated with cancer progression. For example, studies have shown that certain derivatives exhibit potent inhibitory effects on c-Met phosphorylation in cancer cell lines. The presence of multiple hydroxyl groups in these derivatives is crucial for maintaining their inhibitory potency .

Table 2: c-Met Inhibitory Activity of Selected Compounds

CompoundIC50 (nM)Notes
Compound A (parent)150.9Baseline activity
Compound B (methoxy)112.2Improved potency due to methoxy substitution
Compound C (brominated)62.5Significant increase in activity

The mechanism by which this compound exerts its effects involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Studies indicate that it may affect β-tubulin polymerization and activate caspase pathways, leading to programmed cell death in malignant cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • HepG2 Cell Line Study : A detailed examination revealed that this compound effectively reduced cell viability through apoptosis induction.
  • c-Met Phosphorylation Study : In vivo studies demonstrated that certain derivatives inhibited c-Met phosphorylation in both EBC-1 and BaF3/TPR-Met cell lines, suggesting potential as a targeted therapy for cancers driven by c-Met signaling.

Q & A

Q. What are the common synthetic routes for Methyl 8-methoxy-2-oxochroman-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves esterification and cyclization steps. For example, the ester group at position 3 can be introduced via nucleophilic acyl substitution using methanol under acidic or basic catalysis. The chroman-2-one scaffold (2-oxochroman) is often formed via intramolecular cyclization of a phenolic precursor activated by a carbonyl group. Key parameters include temperature control (e.g., reflux in toluene for cyclization) and catalyst selection (e.g., H₂SO₄ for esterification). Purification may require column chromatography with ethyl acetate/hexane gradients. Structural analogs, such as 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid cyclopentylamide, suggest that regioselective methoxy placement at position 8 is critical to avoid side reactions .

Q. How can NMR spectroscopy confirm the structure of this compound?

¹H NMR analysis should reveal:

  • A singlet (~3.8–4.0 ppm) for the methoxy group (-OCH₃) at position 7.
  • A deshielded ester carbonyl (C=O) at position 3, inferred indirectly via coupling patterns.
  • Aromatic protons in the chroman ring (6.5–7.5 ppm) with splitting patterns consistent with substituents. For example, in related compounds like Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate, the chroman scaffold protons exhibit distinct multiplicities due to ring substituents . ¹³C NMR should confirm the carbonyl carbons (C=O at ~165–175 ppm).

Q. What safety protocols are essential when handling this compound in the lab?

  • Respiratory protection : Use NIOSH-certified N95 respirators if airborne particles are generated during synthesis or milling .
  • Gloves : Nitrile or neoprene gloves resistant to esters and ketones (e.g., Ansell TouchNTuff 93-260) .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate vapor exposure .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly with competing methoxy and ester groups?

Regioselectivity is influenced by electronic and steric effects. For example, the methoxy group at position 8 acts as an electron-donating group, directing electrophilic substitution to specific positions. Computational tools like density functional theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals. In analogs such as 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, the allyl group’s steric bulk alters reaction pathways, suggesting that substituent size must be balanced with electronic effects . Experimental validation via X-ray crystallography (using SHELX for refinement) can resolve ambiguities in regiochemical outcomes .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., using ACD/Labs or Gaussian). For instance, discrepancies in carbonyl peak positions may arise from solvent effects (DMSO vs. CDCl₃).
  • X-ray crystallography : Resolve absolute configuration and confirm substituent placement. SHELXL refinement can achieve R-factors <5% for high-confidence structural assignments .
  • Mass spectrometry : High-resolution MS (HRMS) can verify molecular formula accuracy, distinguishing between isomers (e.g., chroman vs. coumarin derivatives) .

Q. What methodological approaches are recommended for studying degradation products under varying pH conditions?

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate degradation products. Monitor for ester hydrolysis (loss of methyl group) or lactone ring opening.
  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Quench reactions at intervals (0, 6, 24 hrs) and analyze via LC-MS.
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under accelerated storage conditions (e.g., 25°C/60% RH) .

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